Product packaging for 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine(Cat. No.:CAS No. 178885-60-4)

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B063721
CAS No.: 178885-60-4
M. Wt: 148.17 g/mol
InChI Key: IYQKHZOGAWOVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a versatile nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring an imidazopyridine scaffold, serves as a privileged pharmacophore for the design and synthesis of novel kinase inhibitors. Researchers value this compound as a key synthetic intermediate or a core building block for developing targeted therapeutics, particularly in oncology. The mechanism of action for derivatives of this compound typically involves competitive binding to the ATP-binding pocket of various protein kinases, thereby modulating signaling pathways critical for cell proliferation and survival. Its application extends to high-throughput screening libraries and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific oncogenic targets. This high-purity reagent is essential for chemists and biologists exploring new chemical entities for the treatment of cancer and other proliferative diseases, providing a robust foundation for hit-to-lead optimization campaigns. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B063721 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 178885-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQKHZOGAWOVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Methyl 1h Imidazo 4,5 B Pyridin 2 Amine and Derivatives

Cyclization Strategies and Precursor Chemistry

The formation of the imidazo[4,5-b]pyridine core is central to the synthesis of the target compound and its analogues. Various cyclization strategies have been developed, each offering distinct advantages in terms of precursor accessibility, reaction conditions, and achievable molecular diversity.

Condensation-Dehydration Reactions of Pyridine (B92270) Diamines with Carboxylic Acids or Equivalents

A foundational approach to the imidazo[4,5-b]pyridine skeleton involves the condensation of a 2,3-diaminopyridine (B105623) precursor with a one-carbon electrophile, followed by cyclization and dehydration. This method is exemplified in the synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a compound closely related to the title molecule. researchgate.net The synthesis of PhIP often commences with commercially available 2,3-diaminopyridine. researchgate.net

The key cyclization step can be achieved using various reagents that provide the C2 carbon of the imidazole (B134444) ring. For instance, cyanogen bromide can be used to introduce the 2-amino functionality directly. The general mechanism involves the initial reaction of one of the amino groups of the diaminopyridine with the electrophile, followed by an intramolecular cyclization involving the second amino group, and subsequent aromatization to form the stable imidazopyridine ring system.

A variety of carboxylic acids and their derivatives can be employed in this type of condensation. For example, refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid, yields imidazo[4,5-b]pyridine or its 2-methyl derivative, respectively. researchgate.net Microwave-assisted condensation of 2-amino-3-hydroxypyridine with different carboxylic acids has also been reported as a rapid method for producing 2-substituted imidazo[4,5-b]pyridines. nih.gov

Oxidative Cyclization and Coupling Reactions

Oxidative cyclization methods provide an alternative route that often involves the in-situ formation of a key intermediate that subsequently cyclizes. These reactions can be promoted by various oxidizing agents. For instance, the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine has been achieved through a DMSO-mediated cyclization of 2,3-diaminopyridine and benzaldehyde in the presence of sodium metabisulfite. mdpi.com

Copper-catalyzed aerobic oxidative coupling represents a powerful tool for the synthesis of related imidazo[1,2-a]pyridines and can be conceptually applied to the imidazo[4,5-b]pyridine system. organic-chemistry.org These reactions typically involve the coupling of an aminopyridine with a suitable partner, such as a ketone or alkyne, under an oxygen atmosphere, leading to the formation of the fused heterocyclic system. organic-chemistry.org

Cycloaddition Approaches (e.g., using Benzyl Isonitriles)

While less commonly reported for the specific synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, cycloaddition reactions are a powerful tool in heterocyclic synthesis. For the broader class of imidazopyridines, [3+2] cycloaddition reactions have been developed. For example, a NaIO4/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines has been used to synthesize imidazo[1,2-a]pyridines. researchgate.net The application of analogous cycloaddition strategies to appropriately substituted pyridine precursors could potentially offer a convergent route to the imidazo[4,5-b]pyridine core.

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is a well-established method for the synthesis of imidazo[1,2-a]pyridines. mdpi.com This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide. While direct application to this compound from 2,3-diaminopyridine derivatives is not extensively documented, the principles of MCRs offer a promising avenue for the rapid generation of diverse imidazo[4,5-b]pyridine libraries.

A one-pot, three-component condensation between 2-aminopyridines, ynals, and various nucleophiles (alcohols, thiols, or other aminopyridines) under acid catalysis provides access to a range of monosubstituted imidazo[1,2-a]pyridines, showcasing the versatility of MCRs in this area. acs.org

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key step in many synthetic routes to imidazo[4,5-b]pyridines. Often, a linear precursor containing the necessary pyridine and imidazole fragments is first assembled and then cyclized. For example, a tandem SNAr reaction of 2-chloro-3-nitropyridine with a primary amine, followed by in-situ reduction of the nitro group and subsequent heteroannulation with an aldehyde, provides a one-pot synthesis of functionalized imidazo[4,5-b]pyridines. acs.org The final step in this sequence is an intramolecular condensation to form the imidazole ring.

Another example involves the Michael addition of 1-methyl-1H-imidazol-4-amine to dicarboxylates, which is then followed by an intramolecular cyclization to construct the fused pyridine ring, ultimately forming the imidazo[4,5-b]pyridine scaffold. osi.lv

The synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) also relies on a critical intramolecular cyclization step. After constructing a precursor containing the pyridine and a protected aminoimidazole moiety, the final ring closure is effected to yield the target heterocyclic system. researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazo[4,5-b]pyridines, offering mild reaction conditions and high efficiency. Palladium and copper are the most commonly employed metals in these transformations.

A facile synthesis of imidazo[4,5-b]pyridines and their pyrazine analogues has been described using a palladium-catalyzed amide coupling reaction. researchgate.net This approach allows for rapid access to products with substitution at the N1 and C2 positions. The synthesis of the mutagen 1-Me-5-PhIP has been demonstrated using this methodology. researchgate.net The core of this strategy often involves the palladium-catalyzed amidation of a 2-chloro-3-aminoheterocycle, which then undergoes cyclization to form the imidazo[4,5-b]pyridine ring.

Furthermore, a palladium-catalyzed tandem cross-coupling/cyclization has been utilized to construct the imidazo[4,5-b]pyridine core, starting from 3-amino-2-chloropyridine. researchgate.net This highlights the utility of palladium catalysis in forming the key C-N bonds necessary for the construction of the heterocyclic system.

Copper-catalyzed reactions have also found application in the synthesis of related imidazo-fused heterocycles. For instance, copper-catalyzed Ullmann-type C-N arylation reactions have been used in the synthesis of precursors for more complex imidazo[1,2-a]pyridine (B132010) derivatives. The principles of these copper-catalyzed C-N bond forming reactions are applicable to the synthesis of the imidazo[4,5-b]pyridine scaffold.

Below is a summary of representative synthetic strategies for imidazo[4,5-b]pyridine derivatives.

Methodology Precursors Key Features Example Product
Condensation-Dehydration2,3-Diaminopyridine, Carboxylic Acid/EquivalentClassic approach, versatile C2-substituentsImidazo[4,5-b]pyridine
Oxidative Cyclization2,3-Diaminopyridine, AldehydeIn-situ formation of cyclization precursor2-Phenyl-1H-imidazo[4,5-b]pyridine
Intramolecular Cyclization2-Chloro-3-nitropyridine, Primary Amine, AldehydeOne-pot, tandem reaction sequenceFunctionalized imidazo[4,5-b]pyridines
Palladium-Catalyzed Amidation2-Chloro-3-aminoheterocycleEfficient C-N bond formationN1 and C2 substituted imidazo[4,5-b]pyridines

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and they have been extensively utilized in the synthesis and functionalization of the imidazo[4,5-b]pyridine core.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has become a cornerstone for the synthesis of aryl amines. wikipedia.orglibretexts.org This methodology has been successfully applied to the synthesis of this compound and its analogues. For instance, a modified synthetic route for the mutagenic heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PHIP), employs an optimized palladium-catalyzed Buchwald cross-coupling of 2-halo-1-methyl-imidazo[4,5-b]pyridine with benzophenone imine, which serves as an ammonia equivalent. researchgate.net This is followed by acidic hydrolysis to yield the desired 2-amino functionality. researchgate.net The reaction's versatility allows for the coupling of a wide array of amines with the imidazopyridine scaffold, facilitated by various generations of phosphine ligands that enhance the catalyst's activity and scope. wikipedia.orgorganic-chemistry.org

The Suzuki cross-coupling reaction , which forges a C-C bond between an organoboron compound and a halide, is another indispensable tool for the derivatization of the imidazo[4,5-b]pyridine nucleus. nih.gov This reaction is particularly useful for introducing aryl or heteroaryl substituents at various positions of the heterocyclic core, which is crucial for modulating the biological activity of the resulting compounds. nih.gov In the synthesis of PHIP, a Suzuki coupling is employed as the final step to introduce the phenyl group at the 6-position of the 2-amino-1-methylimidazo[4,5-b]pyridine core. researchgate.net The efficiency of the Suzuki coupling is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. nih.gov For example, the use of (A-taphos)2PdCl2 as a catalyst has been shown to be effective for the Suzuki-Miyaura cross-coupling of a broad spectrum of aryl and heteroaryl boronic acids with the imidazo[4,5-b]pyridine core under microwave-enhanced conditions. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Imidazo[4,5-b]pyridine Synthesis
Reaction TypeSubstratesCatalyst SystemKey FeatureReference
Buchwald-Hartwig Amination2-halo-1-methyl-imidazo[4,5-b]pyridine, Benzophenone iminePalladium catalystFormation of the 2-amino group researchgate.net
Suzuki Coupling6-bromo-2-amino-1-methyl-imidazo[4,5-b]pyridine, Phenylboronic acidPalladium catalystIntroduction of a phenyl group at the 6-position researchgate.net
Suzuki-Miyaura CouplingHalogenated imidazo[4,5-b]pyridines, Aryl/heteroaryl boronic acids(A-taphos)2PdCl2Rapid derivatization of the core structure nih.gov

Copper and Silver-Based Catalysis

Copper and silver-based catalysts offer a more economical and environmentally friendly alternative to palladium for certain transformations in the synthesis of imidazo[4,5-b]pyridine derivatives.

Copper-catalyzed reactions have a long history in C-N bond formation, with the Ullmann condensation being a classic example. Modern advancements have led to the development of highly efficient copper-catalyzed methods for the synthesis of N-heterocycles. nih.gov Copper catalysts, in various forms such as salts, complexes, and nanoparticles, have been employed for the synthesis of imidazopyridines. nih.govbeilstein-journals.org For instance, copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. organic-chemistry.org While this example pertains to a different isomer, the underlying principles of copper-catalyzed oxidative cyclization are applicable to the synthesis of the imidazo[4,5-b]pyridine scaffold. Copper-catalyzed denitrogenative transannulation reactions of pyridotriazoles with amines have also been developed for the synthesis of imidazo[1,5-a]pyridines, showcasing the versatility of copper catalysis. acs.org

Silver-based catalysis has also found applications in the synthesis of imidazopyridine derivatives. Silver acetate, for example, has been used to catalyze the Groebke-Blackburn-Bienaymé reaction for the synthesis of imidazo[1,2-a]pyridines. researchgate.net This multicomponent reaction allows for the rapid assembly of the imidazopyridine core from simple starting materials. researchgate.net The combination of silver ions with pyridine and imidazole derivatives is known to produce compounds with notable biological properties, highlighting the potential of silver catalysis in medicinal chemistry. mdpi.com

Table 2: Copper and Silver-Based Catalysis in Imidazopyridine Synthesis
Metal CatalystReaction TypeKey FeatureReference
CopperAerobic oxidative cyclizationEconomical and environmentally benign nih.govorganic-chemistry.org
SilverGroebke-Blackburn-Bienaymé reactionFacilitates multicomponent assembly of the core structure researchgate.net

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and derivatization of heterocyclic compounds, including imidazopyridines. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation.

Palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines at the C3 position has been achieved with very low catalyst loading, demonstrating the high efficiency of this method. acs.org Rhodium catalysts have also been developed for the direct arylation of pyridines and quinolines, providing a rapid route to bis(hetero)aryl products. nih.gov While these examples focus on other isomers, the principles of transition-metal-catalyzed C-H activation are broadly applicable. For the imidazo[4,5-b]pyridine scaffold, C-H functionalization offers a direct route to introduce substituents at various positions, which is crucial for structure-activity relationship studies. Copper-catalyzed C-H functionalization has also been reported, for instance, in the cross-coupling of imidazopyridines with methylheteroarenes, leading to regioselective C-3 carbonylation. beilstein-journals.org

Table 3: C-H Functionalization Approaches for Imidazopyridines
CatalystReaction TypePosition of FunctionalizationKey AdvantageReference
PalladiumDirect ArylationC3High atom economy, low catalyst loading acs.org
RhodiumDirect ArylationOrtho to nitrogenRapid access to bis(hetero)aryl compounds nih.gov
CopperCarbonylationC3Regioselective introduction of a carbonyl group beilstein-journals.org

Heterogeneous Catalysis (e.g., Al³⁺-exchanged K10 Montmorillonite Clay)

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. In the context of imidazopyridine synthesis, various solid-supported catalysts have been explored.

A notable example is the use of Al³⁺-exchanged K10 montmorillonite clay as a solid acid catalyst for the efficient synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines via intramolecular cyclization. researchgate.net This reusable heterogeneous catalyst demonstrates excellent yields and tolerates a variety of functional groups. researchgate.net The catalyst can be reused multiple times with only a slight decrease in activity, making it a cost-effective and environmentally benign option. researchgate.net Other heterogeneous catalytic systems include nano-copper oxide for three-component coupling reactions and palladium-Fe₃O₄ nanocrystals for C-3 arylation of imidazopyridines. nih.gov These examples underscore the growing importance of heterogeneous catalysis in developing sustainable synthetic methodologies. nih.gov

Table 4: Heterogeneous Catalysis in Imidazopyridine Synthesis
CatalystReaction TypeKey AdvantagesReference
Al³⁺-exchanged K10 Montmorillonite ClayIntramolecular cyclizationReusable, cost-effective, environmentally benign researchgate.net
Nano-copper oxideThree-component couplingEfficient for multicomponent reactions nih.gov
Palladium-Fe₃O₄ nanocrystalsC-3 arylationHighly regioselective, magnetically separable nih.gov

Metal-Free and Green Chemistry Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that are metal-free and utilize environmentally friendly reaction conditions.

Solvent-Free Conditions

Conducting reactions under solvent-free conditions minimizes the use of volatile organic compounds, which are often toxic and environmentally harmful. Microwave irradiation has emerged as a valuable tool for promoting solvent-free reactions, often leading to significantly reduced reaction times and improved yields. The synthesis of imidazo[1,2-a]pyridines has been achieved via a microwave-assisted, solvent-free reaction of phenacyl bromides and 2-aminopyridines. Another approach involves the use of p-toluenesulfonic acid or sulfuric acid as a catalyst for the pseudo-three-component reaction between 2-aminopyridines and acetophenones under solventless conditions. nih.gov

Aqueous Medium Reactions

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. organic-chemistry.org The synthesis of imidazo[1,2-a]pyridines has been successfully carried out in aqueous media. acs.org For instance, a copper(II)-ascorbate catalyzed A³-coupling reaction in an aqueous micellar medium has been developed for the synthesis of imidazo[1,2-a]pyridine derivatives. acs.org The use of surfactants like sodium dodecyl sulfate (SDS) can enhance the solubility of reactants in water and improve reaction yields. acs.org Another example is the ultrasound-assisted, KI/tert-butyl hydroperoxide-catalyzed synthesis of imidazo[1,2-a]pyridines in water, which proceeds without the need for a metal catalyst. organic-chemistry.org

Table 5: Metal-Free and Green Chemistry Approaches
ApproachReaction ConditionsKey FeaturesReference
Solvent-FreeMicrowave irradiationReduced reaction times, minimal waste
Aqueous MediumCopper(II)-ascorbate catalyst, micellar mediumUse of a green solvent, enhanced reaction rates acs.org
Aqueous MediumUltrasound, KI/tert-butyl hydroperoxideMetal-free, mild conditions organic-chemistry.org

Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.net The application of microwave irradiation facilitates rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates, higher yields, and often improved selectivity. researchgate.net This technology is particularly beneficial in the synthesis of heterocyclic scaffolds like imidazo[4,5-b]pyridines, where it can drastically reduce reaction times from hours or days to minutes. mdpi.com

The synthesis of 2-substituted imidazo[4,5-b]pyridines has been efficiently achieved through the microwave-assisted condensation of 2-amino-3-hydroxypyridine with various carboxylic acids. nih.gov By using silica gel as a solid support, this method provides moderate to good yields (71%–92%) in a significantly shorter time frame compared to traditional refluxing conditions. nih.gov Another approach involves the reaction of phenacyl bromides and 2-aminopyridine under microwave irradiation, catalyzed by an ionic liquid under solvent-free conditions, which proceeds with high efficiency and good functional group tolerance. mdpi.com

Research has demonstrated that microwave-assisted methods are not only faster but can also lead to cleaner reactions and higher yields. researchgate.net For instance, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives via microwave irradiation was shown to be superior to conventional methods. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be enhanced by microwave conditions to rapidly derivatize the imidazo[4,5-b]pyridine core with a broad spectrum of arylboronic acids. fabad.org.tr

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Imidazo[4,5-b]pyridine Derivatives

Reactants Method Conditions Reaction Time Yield (%) Reference
5-Bromopyridine-2,3-diamine + Substituted Aldehydes Microwave Ethanol, cat. AcOH 5-10 min 85-94% researchgate.net
5-Bromopyridine-2,3-diamine + Substituted Aldehydes Conventional Ethanol, cat. AcOH, Reflux 6-10 h 70-82% researchgate.net
2-Amino-3-hydroxypyridine + Carboxylic Acids Microwave Silica gel, 100 W Not specified 71-92% nih.gov
Phenacyl bromide + 2-Aminopyridine Microwave Ionic liquid, Solvent-free, 100°C 30 sec Good yields mdpi.com

Photocatalytic Strategies

Visible-light photocatalysis has become a prominent tool in organic synthesis, providing eco-friendly and mild alternatives to classical synthetic methods. gazi.edu.tr These strategies leverage the energy of light to generate reactive intermediates, such as radicals, enabling a variety of chemical transformations with high efficiency and selectivity. gazi.edu.trnih.gov For the synthesis and functionalization of the imidazo[4,5-b]pyridine scaffold, photocatalysis has opened new avenues for C-H functionalization and cross-coupling reactions.

An efficient method for synthesizing 7-aryl-1H-imidazo[4,5-b]pyridines utilizes a photocatalytic C(sp²)−C(sp²) cross-coupling reaction under mild conditions. nih.gov This approach demonstrates good yields and simple reaction steps. More broadly, photocatalytic arene C–H amination represents a powerful strategy for constructing C(sp²)–N bonds, which is relevant for creating N-arylated heterocycles. baranlab.org This method uses a photocatalyst, such as an iridium complex, to generate aromatic N-heterocyclic radicals that can then undergo a homolytic aromatic substitution with an arene coupling partner. baranlab.orgwikipedia.org

The functionalization of imidazopyridine derivatives often targets specific positions on the heterocyclic core. While much of the research has focused on imidazo[1,2-a]pyridines, the principles can be extended to the imidazo[4,5-b]pyridine system. These reactions include fluoroalkylation, aminomethylation, and cyanomethylation, often proceeding via radical intermediates generated under visible light irradiation. gazi.edu.trnih.gov For example, the use of fac-Ir(ppy)₃ as a photocatalyst has been successful in promoting the C3 cyanomethylation of imidazo[1,2-a]pyridines. nih.gov The choice of photocatalyst is crucial, as its redox potential determines the efficiency of the single electron transfer (SET) process that initiates the reaction. baranlab.org

Table 2: Examples of Photocatalytic Reactions for Imidazopyridine Functionalization

Reaction Type Photocatalyst Reagents Conditions Key Feature Reference
C(sp²)-C(sp²) Cross-coupling Not specified Aryl halide, Coupling partner Mild conditions Synthesis of 7-aryl-1H-imidazo[4,5-b]pyridines nih.gov
Arene C-H Amination [Ir(ppy)₂(dtbbpy)]PF₆ N-heterocyclic pyridinium salt, Arene Blue LED (440 nm), N₂, RT Forms N-arylated heterocycles baranlab.orgwikipedia.org
C3-Cyanomethylation fac-Ir(ppy)₃ Imidazo[1,2-a]pyridine, Bromoacetonitrile Visible light C-H functionalization nih.gov
C-H Aminomethylation CsPbBr₃ (recyclable) Imidazo[1,2-a]pyridine, N-arylglycine White LEDs Green, heterogeneous catalysis gazi.edu.tr

Regioselective Synthesis and Isomeric Control

Achieving control over the regioselectivity of substitution is a paramount challenge in the synthesis of complex heterocyclic systems like this compound. The imidazo[4,5-b]pyridine core possesses multiple reactive sites, including three distinct nitrogen atoms (N1, N3, N4) and several carbon atoms on both the imidazole and pyridine moieties. The development of synthetic protocols that can selectively target one of these positions is essential for creating specific isomers with desired chemical and biological properties.

Control over Alkylation at N1, N3, and N4 Positions

The imidazo[4,5-b]pyridine scaffold contains three nitrogen atoms that are potential sites for alkylation: N1 and N3 within the five-membered imidazole ring, and N4 within the six-membered pyridine ring. gazi.edu.tr The hydrogen atom on the imidazole ring can exist in tautomeric forms, residing on either N1 or N3, which complicates alkylation reactions and often leads to the formation of a mixture of regioisomers. gazi.edu.tr The precise control over which nitrogen atom is alkylated is a significant synthetic challenge, with the outcome being highly dependent on the reaction conditions.

The regioselectivity of N-alkylation is influenced by a combination of factors including the choice of base, solvent, alkylating agent, and the presence of substituents on the heterocyclic core. For instance, alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine using various halogenated derivatives under solid-liquid phase transfer catalysis (PTC) conditions can yield a mixture of N3 and N4 regioisomers. researchgate.net In the specific case of using ethyl bromoacetate as the alkylating agent under these conditions, the simultaneous formation of all three N1, N3, and N4 regioisomers has been observed. researchgate.net

Conversely, specific conditions have been identified to favor alkylation at the pyridine nitrogen. The N-alkylation of 4H-imidazo[4,5-b]pyridines using an alkyl halide in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) has been shown to occur predominantly at the N4 position. gazi.edu.tr The structural assignment of these isomers is critical and is typically achieved using advanced NMR techniques such as 2D-NOESY, which can identify protons that are close in space. gazi.edu.tr Computational studies, such as Density Functional Theory (DFT), have also been employed to understand the factors governing regioselectivity. For N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives, DFT calculations suggest that the outcome is primarily governed by "steric approach control," where the substituent at the C-2 position influences the accessibility of the N1 and N3 positions to the incoming alkylating agent. researchgate.net

Table 3: Regioselectivity of N-Alkylation of Imidazo[4,5-b]pyridine Derivatives

Substrate Alkylating Agent Conditions Major Regioisomer(s) Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Benzyl chloride, 4-Methylbenzyl bromide PTC, K₂CO₃, Toluene N3 and N4 researchgate.net
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Ethyl bromoacetate PTC, K₂CO₃, Toluene N1, N3, and N4 researchgate.net
6-Bromo-2-(4-phenoxyphenyl)-4H-imidazo[4,5-b]pyridine 4-Methoxybenzyl chloride K₂CO₃, DMF N4 gazi.edu.tr
Imidazo[4,5-b]pyridine-4-oxide Benzyl bromide/iodide K₂CO₃, DMF, RT N1 / N3 ratio varies with C2-substituent researchgate.net

Selective Functionalization of Pyridine and Imidazole Moieties

Beyond N-alkylation, achieving selective functionalization at the carbon atoms of either the pyridine or the imidazole ring is crucial for elaborating the core structure of this compound. The differing electronic properties of the π-deficient pyridine ring and the π-excessive imidazole ring allow for distinct chemical reactivity, which can be exploited to achieve selective C-H functionalization.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.ca This technique involves the use of a directing metalating group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. uwindsor.ca For π-deficient heterocycles like pyridine, a DMG is essential to facilitate lithiation and prevent competitive nucleophilic addition of the alkyllithium reagent to the C=N bond. semanticscholar.orgnih.gov Less nucleophilic amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. semanticscholar.org By installing a suitable DMG (e.g., amide, carbamate, or methoxy group) on the pyridine portion of the imidazo[4,5-b]pyridine scaffold, it is possible to direct metalation and subsequent reaction with an electrophile selectively to a specific position on the pyridine ring.

Functionalization of the imidazole moiety often relies on its inherent electronic properties. The C2 position of the imidazole ring is particularly susceptible to modification. For example, a 2-halo-imidazo[4,5-b]pyridine can serve as a precursor for introducing various substituents at this position via transition metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles is another established route for constructing the 2-aminoimidazole core. nih.gov Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been utilized for the derivatization of the imidazo[4,5-b]pyridine core, demonstrating compatibility with a wide range of boronic acids and enabling the introduction of aryl, heteroaryl, or alkyl groups. nih.gov While much of the recent literature on visible-light-induced C-H functionalization has focused on the related imidazo[1,2-a]pyridine isomer, these photocatalytic methods hold promise for the selective functionalization of the imidazo[4,5-b]pyridine system as well, potentially targeting positions activated by the electronic nature of the fused rings.

Advanced Spectroscopic Characterization and Structural Elucidation for 1 Methyl 1h Imidazo 4,5 B Pyridin 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum displays characteristic signals for the aromatic protons on the fused pyridine (B92270) ring, the N-methyl group, and the amine group.

The protons on the pyridine ring typically appear as a set of coupled multiplets in the aromatic region of the spectrum (approximately δ 7.0–8.5 ppm). The exact chemical shifts and coupling patterns are influenced by the electronic effects of the fused imidazole (B134444) ring and the amino group. The N-methyl group gives rise to a distinct singlet, typically in the range of δ 3.5–4.0 ppm. The protons of the primary amine group (-NH₂) often appear as a broad singlet, and its chemical shift can be variable due to factors like solvent and concentration, which affect hydrogen bonding modgraph.co.uk. The integration of these signals confirms the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data are estimated based on spectral data for analogous imidazo[4,5-b]pyridine derivatives. nih.govuctm.edu

Proton Assignment Predicted Chemical Shift (δ ppm) Multiplicity Coupling Constant (J, Hz)
H-5~ 7.8 - 8.2Doublet~ 5 - 6 Hz
H-6~ 7.0 - 7.4Doublet of Doublets~ 5 - 8 Hz
H-7~ 7.5 - 7.9Doublet~ 7 - 8 Hz
N-CH₃~ 3.7SingletN/A
-NH₂Variable (e.g., ~ 5.0 - 6.0)Broad SingletN/A

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the presence of the fused heterocyclic core and the methyl substituent.

The aromatic carbons of the pyridine and imidazole rings resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbon atom at the C2 position, bonded to three nitrogen atoms, is expected to be significantly deshielded and appear at the lower end of this range (around δ 155-160 ppm). The chemical shifts of the pyridine carbons (C5, C6, C7) are influenced by their position relative to the nitrogen atom and the fused imidazole ring testbook.comresearchgate.net. The N-methyl carbon provides a characteristic signal in the aliphatic region, generally around δ 30–35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data are estimated based on spectral data for analogous imidazo[4,5-b]pyridine derivatives. uctm.edulibretexts.org

Carbon Assignment Predicted Chemical Shift (δ ppm)
C2~ 155 - 160
C3a~ 145 - 150
C5~ 135 - 140
C6~ 115 - 125
C7~ 130 - 135
C7a~ 140 - 145
N-CH₃~ 30 - 35

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of complex structures. Techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm the spatial proximity of atoms. For instance, a NOESY experiment would be expected to show a correlation between the N-methyl protons and the H-7 proton of the pyridine ring, confirming the position of the methyl group at N-1.

Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra. Furthermore, techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) can be used to enhance the signal intensity of less sensitive nuclei like ¹³C and to determine the number of protons attached to each carbon (i.e., CH, CH₂, CH₃).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Using a soft ionization technique such as Electrospray Ionization (ESI), this compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. nih.govmdpi.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its elemental formula (C₇H₈N₄). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for related heterocyclic compounds include the loss of small neutral molecules or radicals, which can help to confirm the connectivity of the ring system. researchgate.netlibretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound will exhibit distinct absorption bands corresponding to the vibrations of its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the region of 3300–3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed around 3000–3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

The "fingerprint region" (below 1650 cm⁻¹) contains a complex series of absorptions that are characteristic of the molecule as a whole. Key vibrations in this region include the C=N and C=C stretching of the fused aromatic rings (around 1500–1650 cm⁻¹) and the N-H bending vibration (scissoring) of the amine group, typically near 1600 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Note: Data are estimated based on typical IR frequencies for the functional groups present. researchgate.netamazonaws.com

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium - Strong
Aromatic C-H Stretch3000 - 3100Medium - Weak
Aliphatic C-H Stretch2850 - 2960Medium
C=N / C=C Stretch1500 - 1650Medium - Strong
N-H Bend (Amine)1580 - 1650Medium - Strong
C-N Stretch1250 - 1350Medium - Strong

Raman Spectroscopy for Structural Characterization

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. For this compound, this analysis reveals characteristic vibrations of the fused imidazole and pyridine rings, as well as the functional groups attached. While specific experimental Raman spectra for this exact compound are not extensively documented in the literature, theoretical studies using Density Functional Theory (DFT) on related imidazo[4,5-b]pyridine structures provide significant insight into the expected vibrational frequencies. uctm.edumdpi.com

The key vibrational modes for the imidazo[4,5-b]pyridine core include C-C and C-N stretching within the aromatic rings, in-plane and out-of-plane bending of C-H bonds, and the characteristic ring "breathing" modes. The substitution of a methyl group on the imidazole nitrogen and an amine group at the 2-position introduces specific vibrations. The N-CH₃ stretching and bending modes, as well as the N-H stretching, scissoring, and wagging modes of the primary amine, are expected to appear in distinct regions of the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for Imidazo[4,5-b]pyridine Derivatives Note: These are theoretically predicted ranges based on related structures. Actual values for this compound may vary.

Vibrational ModePredicted Frequency Range (cm⁻¹)Structural Component
N-H Stretch (Amine)3300 - 3500-NH₂
C-H Stretch (Aromatic)3000 - 3100Pyridine Ring
C-H Stretch (Aliphatic)2850 - 3000-CH₃
C=N Stretch1600 - 1650Imidazole/Pyridine Rings
C=C Stretch1450 - 1600Imidazole/Pyridine Rings
Ring Breathing Modes900 - 1200Fused Ring System

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional atomic arrangement of a compound in its solid state. This technique allows for the precise determination of bond lengths, bond angles, and crystal packing, offering unparalleled insight into molecular geometry and intermolecular interactions.

These studies show that the imidazo[4,5-b]pyridine core is essentially planar. The crystal packing is typically stabilized by a network of intermolecular interactions, including hydrogen bonding and π–π stacking. uctm.edu In derivatives with suitable functional groups, such as amine or hydroxyl groups, hydrogen bonds play a significant role in forming stable, extended supramolecular architectures. The π–π stacking interactions between the planar aromatic ring systems of adjacent molecules are also a key stabilizing feature in the crystal lattice. uctm.edu Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts. uctm.edumdpi.com

Table 2: Representative Crystallographic Data for an Imidazo[4,5-b]pyridine Derivative Data from a related compound, 6-bromo-1-(prop-2-yn-1-yl)-2-(p-tolyl)-1H-imidazo[4,5-b]pyridine, illustrates typical structural parameters.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.3456 (8)
b (Å)5.4321 (4)
c (Å)23.4567 (15)
β (°)98.765 (3)
Volume (ų)1554.3 (2)
Z (molecules/unit cell)4

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Photophysical Analysis

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are essential techniques for investigating the electronic properties of molecules. These methods provide information on electronic transitions, conjugation, and the effects of the chemical environment on the excited states of a compound. Imidazo[4,5-b]pyridine and its isomers, like imidazo[1,2-a]pyridines, are known for their interesting photophysical properties, including fluorescence. irb.hrijrpr.com

The UV-Vis absorption spectra of imidazo[4,5-b]pyridine derivatives typically exhibit intense absorption bands in the UV region, which are attributed to π–π* electronic transitions within the conjugated aromatic system. irb.hr The position and intensity of these absorption maxima (λ_max) are sensitive to both the solvent polarity and the nature of the substituents on the heterocyclic core. tandfonline.comirb.hr

Many compounds within the imidazopyridine family are fluorescent, emitting light upon excitation at an appropriate wavelength. ijrpr.comnih.gov The emission spectra are often characterized by a significant Stokes shift (the difference between the absorption and emission maxima), which is a desirable property for applications such as fluorescent probes and laser dyes. tandfonline.comijrpr.com The fluorescence quantum yield and emission wavelength can be tuned by altering the substituents or the solvent environment. irb.hrmdpi.com For example, introducing electron-donating groups can lead to a bathochromic (red) shift in both absorption and emission spectra. ijrpr.com Solvatochromism, the change in color of a substance with the polarity of the solvent, is also a common feature, indicating changes in the dipole moment of the molecule upon electronic excitation. irb.hrmdpi.com

Table 3: Photophysical Data for Selected Imidazopyridine Derivatives in Different Solvents This table presents data for related imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridine derivatives to illustrate the general photophysical behavior of the scaffold.

Compound TypeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Imidazo[1,5-a]pyridine DerivativeToluene~350~400>5000
Imidazo[1,2-a]pyridine DerivativeMethanol~340~395-
Imidazo[1,2-a]pyridine DerivativeDichloromethane~345~400-
Imidazo[1,5-a]pyridine DerivativeAcetonitrile~348~450>5000

Computational Chemistry and Theoretical Modeling of 1 Methyl 1h Imidazo 4,5 B Pyridin 2 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and geometric structure of molecules. For the imidazo[4,5-b]pyridine scaffold, these calculations are crucial for elucidating the fundamental aspects of its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular structures and electronic properties of chemical systems. nih.gov For imidazo[4,5-b]pyridine derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), are performed to find the most stable ground-state geometry. nih.gov This process of geometry optimization is fundamental, as it provides a realistic molecular conformation from which other properties can be accurately calculated. nih.gov The analysis of the electronic density topology through methods like Quantum Theory of Atoms in Molecule (QTAIM) can further reveal the nature and strength of chemical bonds and interactions within the molecule. nih.gov These computational simulations are a valuable tool for understanding the relationship between a molecule's structure and its reactivity. nih.govscirp.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. This method is instrumental in analyzing electronic transitions, such as those observed in UV-Vis absorption spectra. researchgate.netnih.gov For compounds related to the imidazo[4,5-b]pyridine family, TD-DFT calculations can define the main electronic transitions, often characterized as intra-ligand transitions. nih.gov By simulating these excitations, researchers can understand the photophysical properties of the molecules and correlate them with their electronic structure. researchgate.nettandfonline.com

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting molecular reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.orgwuxiapptec.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for assessing chemical stability and reactivity. scirp.orgirjweb.com A larger energy gap generally implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive. wuxiapptec.comirjweb.com This energy gap can be used to calculate various global reactivity descriptors that provide further insight into the molecule's behavior. irjweb.comajchem-a.com

Table 1: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for an Imidazole (B134444) Derivative. irjweb.comajchem-a.com
ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)χ = (I + A) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ = -χ)Measures the propensity of a species to accept electrons.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is widely used for imidazo[4,5-b]pyridine derivatives to investigate their potential as inhibitors for various biological targets. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. nih.gov Successful docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govresearchgate.net These insights are crucial for rational drug design and for understanding the mechanism of action at a molecular level. nih.govnih.gov For example, docking studies have been used to explore the binding of imidazo[4,5-b]pyridine analogs to targets like Aurora kinases and lumazine (B192210) synthase. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Imidazo[4,5-b]pyridine Derivatives.
Target ProteinPDB CodeKey Interactions ObservedReference
Lumazine synthase (M. tuberculosis)2C92Hydrogen bonding, hydrophobic interaction, aromatic interaction, and van der Waals forces. nih.gov
Aurora A KinaseNot specifiedIdentification of key structural requirements for binding. nih.gov
Human Intestinal Maltase-Glucoamylase3TOPH-bond with Asp1526 and Asp1279; π–π stacking with Phe1560. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

For series of compounds like imidazo[4,5-b]pyridine derivatives, 3D-QSAR studies are performed to predict their biological activity and to understand the structural features that are critical for this activity. nih.govresearchgate.net These models are built using a training set of molecules with known activities. nih.gov Statistical methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of the molecules with their biological potency. nih.gov A successful QSAR model has high internal consistency (cross-validated r², or q²) and strong predictive power for external test sets (predictive r², or r²_pred). nih.gov The resulting 3D contour maps from these analyses highlight regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties should be modified to enhance biological activity, thereby guiding the design of new, more potent analogs. nih.govresearchgate.net

Table 3: Statistical Results of a 3D-QSAR Study on Imidazo[4,5-b]pyridine Derivatives as Aurora A Kinase Inhibitors. nih.gov
Modelq² (r²_cv)r²_predr²_m
CoMFA0.7740.9750.9330.883
CoMSIA0.8000.9770.9590.915

Elucidation of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents. For the imidazo[4,5-b]pyridine scaffold, a purine (B94841) isostere, these studies investigate how chemical modifications to the core structure influence biological activity. researchgate.net The imidazo[4,5-b]pyridine nucleus is considered a "privileged structure" due to its recurrence in a wide range of biologically active compounds, making SAR studies particularly valuable. researchgate.netirb.hr

Computational and synthetic studies on various imidazo[4,5-b]pyridine derivatives have provided key insights into their SAR. The biological importance of this scaffold stems from its structural similarity to natural purines, allowing it to interact with a variety of biological targets. researchgate.netirb.hr Modifications at different positions of the imidazo[4,5-b]pyridine ring system can significantly alter the compound's potency and selectivity.

For instance, in a series of tetracyclic imidazo[4,5-b]pyridine derivatives designed as antiproliferative agents, the position of amino side chains and the location of the nitrogen atom within the pyridine (B92270) ring were found to be critical determinants of activity. irb.hr Specifically, regioisomers with amino side chains at position 2 of the tetracyclic system showed a noticeable enhancement in antiproliferative activity compared to their counterparts with substitutions at other positions. irb.hr

Furthermore, studies on other imidazo-pyridinium analogs have demonstrated that even minor structural changes, such as the elimination of a methyl group at the 2-position, can reduce biological activity significantly. nih.gov The nature of the substituent also plays a crucial role. For example, among various amide substitutions, a cyclopropyl (B3062369) amide was found to be more potent, while the introduction of a pyrimidine (B1678525) group at the 2-position of the imidazo[4,5-b]pyridine system displayed the highest activity in certain cancer cell lines. researchgate.net These findings underscore the sensitivity of the scaffold to structural modifications and highlight the importance of the substituents' electronic and steric properties in defining the molecule's interaction with its biological target.

The table below summarizes key SAR findings for the broader class of imidazo[4,5-b]pyridine derivatives, which can inform the potential effects of modifications to 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine.

Position of ModificationType of Substituent/ModificationImpact on Biological ActivityReference
Position 2Introduction of a pyrimidine groupHighest activity against certain cancer cell lines. researchgate.net
Position 2Elimination of a methyl substituentReduced antagonist activity between 3 to 25 times in a cAMP assay. nih.gov
VariesIntroduction of amino side chains on a tetracyclic coreSignificantly enhanced antiproliferative activity. irb.hr
Pyridine Ring NitrogenAlteration of N atom position in regioisomersSignificant impact on the enhancement of antiproliferative activity. irb.hr
VariesCyclopropyl amide substituentFound to be more potent than other explored amides. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uctm.eduresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. researchgate.net By mapping various properties onto this surface, one can gain a detailed understanding of the non-covalent interactions that stabilize the crystal structure.

The analysis generates several key graphical representations:

d_norm Surface: This surface is mapped with the normalized contact distance (d_norm), which is based on the distances from the surface to the nearest nucleus internal (d_i) and external (d_e) to the surface, and the van der Waals radii of the atoms. The d_norm surface is typically colored red, white, and blue. Intense red spots highlight intermolecular contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.govmdpi.com Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.

For imidazo[4,5-b]pyridine derivatives and similar heterocyclic systems, Hirshfeld analysis reveals that crystal packing is often governed by a combination of hydrogen bonds and van der Waals forces. uctm.edumdpi.com The most significant contributions typically come from H···H, C···H/H···C, and N···H/H···N contacts. nih.gov The presence of π–π stacking interactions can be identified by characteristic red and blue triangles on the shape-index surface and specific patterns in the fingerprint plots. mdpi.com In the case of this compound, the primary amine group and the nitrogen atoms of the heterocyclic core are expected to be key participants in hydrogen bonding, which would appear as prominent red spots on the d_norm surface and sharp spikes on the 2D fingerprint plot.

The following table presents typical contributions of various intermolecular contacts for related imidazo[1,2-a]pyridine (B132010) structures, as determined by Hirshfeld surface analysis.

Intermolecular Contact TypeTypical Contribution to Hirshfeld Surface (%)SignificanceReference
H···H68.3% - 71.6%Represents the largest contribution, indicating extensive van der Waals interactions. nih.gov
C···H / H···C17.7% - 18.2%Significant contribution from weaker C-H···π and other van der Waals contacts. nih.gov
N···H / H···N7.1% - 8.2%Corresponds to C-H···N or N-H···N hydrogen bonds, appearing as sharp spikes in fingerprint plots. nih.gov
H···O / O···H5.4% (for oxygen-containing analog)Indicates C-H···O or O-H···O hydrogen bonds. nih.gov
C···C1.8%Refers to potential π–π stacking interactions. nih.gov

Molecular Electrostatic Potential Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing crucial information about its reactivity. researchgate.net The MEP map is a color-coded 3D representation of the electrostatic potential on the molecule's surface. This potential is calculated at each point on the surface, representing the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei). researchgate.net

The color scheme of an MEP map is standardized to indicate different regions of electrostatic potential:

Red: Represents the most negative potential, indicating regions of high electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue: Represents the most positive potential, indicating regions of electron deficiency. These areas, often around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack. researchgate.netresearchgate.net

Green and Yellow: Represent intermediate or near-zero potential, typically found over nonpolar regions of the molecule. researchgate.net

For 1-Methyl-1H-imidazo[4,s-b]pyridin-2-amine, the MEP map is expected to reveal specific reactive sites. The regions of most negative potential (red/yellow) would likely be concentrated around the nitrogen atoms of the pyridine and imidazole rings, particularly the pyridine nitrogen (N5) and the imidazole nitrogen (N3), due to their lone pairs of electrons. These sites are the primary centers for electrophilic attack.

Conversely, the regions of most positive potential (blue) are expected to be located on the hydrogen atoms of the 2-amino group (-NH2). These electron-deficient hydrogens are the most likely sites for nucleophilic attack and are also the primary hydrogen bond donors. uctm.eduresearchgate.net Understanding this electrostatic landscape is vital for predicting how the molecule will interact with biological receptors, substrates, and other molecules, guiding the design of new derivatives with enhanced activity. mdpi.com

The table below summarizes the predicted reactive sites on this compound based on the principles of MEP analysis.

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapPredicted ReactivityReference
Nitrogen atoms of pyridine (N5) and imidazole (N3) ringsNegativeRed / YellowSusceptible to electrophilic attack; hydrogen bond acceptor sites. researchgate.netresearchgate.net
Hydrogen atoms of the 2-amino group (-NH₂)PositiveBlueSusceptible to nucleophilic attack; primary hydrogen bond donor sites. researchgate.netresearchgate.net
Aromatic rings (carbon and hydrogen atoms)Near-zero / slightly positiveGreenGenerally less reactive; can participate in π-stacking. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design in 1 Methyl 1h Imidazo 4,5 B Pyridin 2 Amine Research

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity of the 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine core is highly sensitive to the nature and position of its substituents. Variations in these functional groups can dramatically alter the compound's potency and selectivity against different biological targets, including cancer cell lines and viruses.

Systematic studies have demonstrated that the introduction of different substituents at various positions on the imidazo[4,5-b]pyridine ring system significantly influences its biological profile. For instance, the substitution on the pyridine (B92270) nucleus with a bromine atom has been shown to markedly increase the antiproliferative activity of these compounds. mdpi.com Specifically, a bromo-substituted derivative bearing an unsubstituted amidino group at the phenyl ring, and another with a 2-imidazolinyl group, have demonstrated potent inhibitory activity at sub-micromolar concentrations against colon carcinoma. mdpi.com

Furthermore, the presence of a methyl group on the nitrogen atom of the imidazopyridine core has been found to generally enhance antiproliferative activity. nih.gov Conversely, N-methyl-substituted derivatives have shown decreased antiproliferative effects compared to their N-unsubstituted counterparts in some instances. mdpi.com This highlights the complex nature of SAR in this chemical series. The type of substituent on the phenyl ring at position 2 of the imidazopyridine scaffold also plays a critical role. For example, derivatives with a p-hydroxy substituted phenyl group at position 6 have shown pronounced antiproliferative activity. nih.gov

In the context of antiviral activity, a bromo-substituted derivative with an unsubstituted phenyl ring and a para-cyano-substituted N-methyl derivative have exhibited selective, albeit moderate, activity against the respiratory syncytial virus (RSV). nih.gov The majority of amidino-substituted imidazo[4,5-b]pyridines, however, have been found to be devoid of significant broad-spectrum antiviral activity. mdpi.com

With regard to antibacterial properties, most of the tested imidazo[4,5-b]pyridine derivatives showed little to no activity. mdpi.com A notable exception is a derivative substituted with bromine on the pyridine nucleus and bearing a 2-imidazolinyl group on the phenyl ring, which displayed moderate activity against E. coli. mdpi.comnih.gov

The following tables summarize the impact of various substituents on the antiproliferative and antibacterial activity of selected imidazo[4,5-b]pyridine derivatives.

Table 1: Effect of Substituents on Antiproliferative Activity (IC50 in µM)

Compound R1 (Position 6) R2 (Position 2) HeLa SW620 HepG2
Derivative A H 4-cyanophenyl >10 >10 >10
Derivative B Br 4-cyanophenyl 1.8 3.2 2.5
Derivative C Br Phenyl 5.6 4.3 6.1
Derivative D Br 4-amidinophenyl 2.1 0.4 3.7
Derivative E Br 4-(2-imidazolinyl)phenyl >10 0.7 >10

Data sourced from multiple studies. mdpi.com

Table 2: Antibacterial Activity of a Substituted Imidazo[4,5-b]pyridine

Compound R1 (Position 6) R2 (Position 2) Bacterial Strain MIC (µM)
Derivative F Br 4-(2-imidazolinyl)phenyl E. coli 32
Derivative F Br 4-(2-imidazolinyl)phenyl S. aureus >64
Derivative F Br 4-(2-imidazolinyl)phenyl S. pneumoniae >64

Data sourced from a study on amidino-substituted imidazo[4,5-b]pyridines. mdpi.com

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for the discovery of novel compounds with improved properties. These approaches have been effectively utilized in the optimization of leads based on the imidazopyridine framework.

Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally similar scaffold. This can lead to new chemical entities with altered physicochemical properties, potentially overcoming issues such as poor solubility, metabolic instability, or off-target effects, while retaining the desired biological activity. For instance, researchers have successfully employed scaffold hopping from pyridones to imidazo[1,2-a]pyridines to develop new positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.org

Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical and chemical properties, is another powerful tool in lead optimization. The imidazo[4,5-c]pyridine core is considered a bioisostere of the naturally occurring purine (B94841) nucleus, which allows these compounds to interact with biological macromolecules like DNA, RNA, and various proteins. nih.gov This bioisosteric relationship has been exploited to design imidazopyridine derivatives as kinase inhibitors. nih.gov

A specific example of bioisosteric replacement is the use of an 8-fluoroimidazo[1,2-a]pyridine (B164112) as a mimic of an imidazo[1,2-a]pyrimidine (B1208166) in a GABAA receptor modulator. nih.gov This substitution was shown to be effective, demonstrating the utility of this strategy in fine-tuning the properties of imidazopyridine-based compounds. nih.gov These examples, while not exclusively focused on this compound, illustrate the broad applicability of these design principles to the wider imidazopyridine class, offering valuable insights for the rational design of new derivatives.

Role of Imidazopyridine Isomers and Ring Fusion Patterns on Activity

The imidazopyridine family includes several isomers, such as imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine (B132010), and imidazo[1,5-a]pyridine. mdpi.comnih.gov Each of these isomers possesses distinct chemical and biological properties. For example, imidazo[1,2-a]pyridines are known to exhibit a broad range of activities, including antiviral, antibacterial, and anti-inflammatory effects. nih.gov In contrast, imidazo[4,5-b]pyridines are often explored for their potential as anticancer agents, in part due to their structural analogy to purines. nih.govresearchgate.net

The position of the nitrogen atom within the pyridine ring is a critical determinant of biological activity. Studies on tetracyclic imidazo[4,5-b]pyridine derivatives have shown that the location of the pyridine nitrogen significantly affects their antiproliferative activity. irb.hr Specifically, regioisomers with amino side chains at position 2 demonstrated a noticeable enhancement in activity compared to their counterparts with a different nitrogen arrangement in the pyridine ring. irb.hr

Design Strategies for Targeting Protein/Receptor Dimerization

A promising and innovative strategy in drug design is the development of small molecules that can modulate protein-protein interactions, including the dimerization of proteins or receptors. This approach has been applied to the imidazopyridine scaffold to create compounds with novel mechanisms of action, particularly in the field of oncology.

Protein and receptor dimerization is a fundamental process in many cellular signaling pathways that are often dysregulated in diseases such as cancer. capes.gov.brresearchgate.net Targeting these dimeric complexes with small molecules offers a potential therapeutic avenue. Researchers have designed and synthesized a series of bis-imidazo[1,2-a]pyridines with the aim of targeting such dimeric proteins. capes.gov.brresearchgate.net These dimeric compounds have shown remarkable cytotoxic activities against various cancer cell lines, with some exhibiting greater potency than the standard chemotherapeutic agent adriamycin against breast cancer cells. psgitech.ac.in

Another successful application of this strategy involves the design of imidazopyridine-based compounds that act as dimerizers of the programmed death-ligand 1 (PD-L1). nih.gov PD-L1 is a crucial immune checkpoint protein, and its dimerization can block its interaction with the PD-1 receptor, thereby restoring T-cell-mediated antitumor immunity. nih.gov By employing a multicomponent reaction, a library of imidazopyridine derivatives was synthesized, and these compounds were shown to disrupt the PD-1/PD-L1 complex. nih.gov X-ray crystallography confirmed that these molecules bind to a deep, elongated site formed by two PD-L1 monomers, effectively inducing dimerization. nih.gov These findings highlight the potential of the imidazopyridine scaffold in the rational design of molecules that specifically target protein/receptor dimerization for therapeutic benefit.

Biological Activities and Pharmacological Investigations of 1 Methyl 1h Imidazo 4,5 B Pyridin 2 Amine and Analogs

Antimicrobial Research

The imidazo[4,5-b]pyridine core has been a fruitful starting point for the development of various antimicrobial agents. Researchers have explored its efficacy against a wide range of pathogens, including bacteria, fungi, mycobacteria, and protozoa.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of the imidazo[4,5-b]pyridine scaffold have been evaluated for their antibacterial properties. eurjchem.com Studies have shown that these compounds can exhibit varied efficacy against both Gram-positive and Gram-negative bacteria. eurjchem.com In some cases, Gram-positive bacteria have demonstrated greater sensitivity to these compounds compared to Gram-negative strains, which were found to be more resistant.

Investigations into a series of amidino-substituted imidazo[4,5-b]pyridines revealed that most of the tested compounds had minimal antibacterial activity, with Minimum Inhibitory Concentration (MIC) values greater than 64 μM. However, a notable exception was a derivative substituted with bromine on the pyridine (B92270) ring and a 2-imidazolinyl group on the phenyl ring, which showed moderate activity specifically against E. coli. mdpi.com

CompoundBacterial StrainActivity (MIC)Source
Bromo-substituted 2-imidazolinyl imidazo[4,5-b]pyridine (Compound 14)Escherichia coli32 μM mdpi.com
Other Amidino-substituted imidazo[4,5-b]pyridinesS. aureus, S. pneumoniae, E. coli> 64 μM mdpi.com

Antifungal Activity

The potential of imidazo[4,5-b]pyridine derivatives as antifungal agents has also been an area of investigation. researchgate.net A study focused on novel analogs synthesized to evaluate their fungicidal properties found that certain compounds exhibited significant activity against the plant pathogen Puccinia polysora, the fungus that causes southern corn rust. One particular derivative demonstrated efficacy comparable to the commercial fungicide tebuconazole. researchgate.net

CompoundFungal StrainActivity (EC₅₀)Source
Compound 7b (an imidazo[4,5-b]pyridine derivative)Puccinia polysora4.00 mg/L researchgate.net

Antitubercular Activity and DprE1 Inhibition

The fight against tuberculosis has uncovered promising activity within the imidazo[4,5-b]pyridine class. nih.gov Numerous studies have confirmed the potential of these compounds against Mycobacterium tuberculosis. nih.gov A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, in particular, were screened for their in vitro activity against the virulent H37Rv strain of M. tuberculosis. Several analogs were identified as highly potent, with MIC values in the sub-micromolar range. nih.gov

The mechanism for this potent antitubercular activity is believed to involve the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a critical target for new antitubercular drugs. Molecular docking studies have suggested that these imidazo[4,5-b]pyridine derivatives can bind effectively within the active site of DprE1, supporting their role as inhibitors of this key enzyme. nih.gov

CompoundTargetActivity (MIC)Source
Compound 5gMycobacterium tuberculosis H37Rv0.5 μmol/L nih.gov
Compound 5cMycobacterium tuberculosis H37Rv0.6 μmol/L nih.gov
Compound 5uMycobacterium tuberculosis H37Rv0.7 μmol/L nih.gov
Compound 5iMycobacterium tuberculosis H37Rv0.8 μmol/L nih.gov

Antiprotozoal and Antiparasitic Activities

Research into the broader antiparasitic applications of this scaffold has shown that certain imidazo[4,5-b]pyridine derivatives are active against protozoa such as Trypanosoma brucei, the causative agent of the fatal human disease African trypanosomiasis. nih.gov One specific derivative was found to have a potent inhibitory effect, with an EC₅₀ value of 39 nM. nih.gov The activity of this compound is linked to the inhibition of methionyl-tRNA synthetase in T. brucei, an essential enzyme for protein synthesis in the parasite. nih.gov

CompoundOrganismTarget EnzymeActivity (EC₅₀)Source
Imidazopyridine 20Trypanosoma bruceiMethionyl-tRNA synthetase39 nM nih.gov

Anti-Cancer Research

The structural similarity of imidazo[4,5-b]pyridines to purines makes them prime candidates for investigation as anti-cancer agents, given their potential to interact with biological pathways crucial for cell growth and proliferation.

Antiproliferative Effects on Human Cancer Cell Lines (e.g., Colon Carcinoma, Breast Cancer, Renal Cancer)

Imidazo[4,5-b]pyridine derivatives have demonstrated significant antiproliferative effects across a diverse range of human cancer cell lines. eurjchem.com A study of cyano- and amidino-substituted derivatives found potent and selective activity against colon carcinoma cell lines. mdpi.com Specifically, an unsubstituted amidino derivative and a 2-imidazolinyl amidino derivative showed strong, sub-micromolar inhibitory activity against the SW620 colon cancer cell line. mdpi.com Other research has highlighted the prominent anticancer activity of certain derivatives against breast cancer cell lines, including MCF-7 and BT-474. eurjchem.com

Furthermore, in the context of renal cell carcinoma (RCC), a screening of imidazo[4,5-b]pyrrolo[3,4-d]pyridines identified two compounds with IC₅₀ values in the low micromolar range against the 786-O and A498 RCC cell lines. These compounds also showed a favorable selectivity index when compared to a non-neoplastic kidney cell line.

Compound Class/DerivativeCancer Cell LineCell Line TypeActivity (IC₅₀)Source
Unsubstituted Amidino Derivative (Compound 10)SW620Colon Carcinoma0.4 μM mdpi.com
2-Imidazolinyl Amidino Derivative (Compound 14)SW620Colon Carcinoma0.7 μM mdpi.com
Bromo-substituted Phenyl Derivative (Compound 8)HeLa, SW620, MiaPaCa-2Cervical, Colon, Pancreatic1.8–3.2 μM mdpi.com
Compound 3hMCF-7, BT-474Breast CancerProminent Activity eurjchem.com
Compound 3jMCF-7, BT-474Breast CancerProminent Activity eurjchem.com
Imidazo[4,5-b]pyrrolo[3,4-d]pyridines786-O, A498Renal Cell CarcinomaLow micromolar

Kinase Inhibition (e.g., B-Raf, Bruton's Tyrosine Kinase, Aurora-A, FLT3)

Analogs of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Notably, imidazo[4,5-b]pyridine derivatives have demonstrated significant inhibitory activity against Aurora kinases and F-ms-like tyrosine kinase 3 (FLT3) . The optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of compounds with dual FLT3/Aurora kinase inhibitory activity. One such analog, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, was found to be a potent inhibitor of Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 kinase (Kd = 6.2 nM), including clinically relevant mutants like FLT3-ITD and FLT3(D835Y). These findings highlight the potential of this scaffold in the treatment of acute myeloid leukemia (AML), where FLT3 mutations are common.

In the context of melanoma, imidazo[4,5-b]pyridines have been evaluated as inhibitors of B-Raf kinase . Structure-activity relationship studies have led to the development of potent inhibitors that bind to a specific conformation of B-Raf, which is associated with significant kinase selectivity.

Research into Bruton's Tyrosine Kinase (BTK) inhibitors has also explored the broader imidazopyridine family. Interestingly, studies on trisubstituted imidazopyridines revealed that the imidazo[4,5-c]pyridine isomer exhibited significantly higher activity against BTK compared to its imidazo[4,5-b]pyridine counterpart. This underscores the subtle structural requirements for potent and selective kinase inhibition.

Inhibition of Various Kinases by Imidazo[4,5-b]pyridine Analogs
Kinase TargetCompound/Analog ClassKey FindingsReference
Aurora-A, Aurora-B, FLT36-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridinePotent dual inhibition with Kd values in the nanomolar range. Active against FLT3 mutants. mdpi.com
B-RafImidazo[4,5-b]pyridine derivativesBind in a DFG-in, αC-helix out conformation, leading to excellent enzyme/cell potency and kinase selectivity. nih.gov
Bruton's Tyrosine Kinase (BTK)Trisubstituted imidazo[4,5-c]pyridines (Isomer)Demonstrated significantly higher activity against BTK compared to the imidazo[4,5-b]pyridine isomer. researchgate.net

Molecular Mechanisms of Action in Cancer Pathways (e.g., Apoptosis Induction, DNA Damage)

The anticancer effects of imidazopyridine derivatives are often rooted in their ability to modulate critical cellular pathways, leading to the inhibition of cancer cell growth and proliferation.

Several studies on related imidazo[1,2-a]pyridine (B132010) derivatives have shown that these compounds can induce apoptosis , or programmed cell death, in cancer cells. For instance, certain novel imidazo[1,2-a]pyridines have been found to reduce the levels of anti-apoptotic proteins and increase the levels of pro-apoptotic proteins, such as BAX and active caspase-9. This induction of apoptosis is a key mechanism for eliminating cancerous cells.

Furthermore, some tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to interact with DNA. These compounds can act as DNA intercalators , inserting themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The ability of these compounds to bind to DNA and induce apoptosis suggests a multi-faceted mechanism of anticancer activity. Some of these derivatives have also been found to trigger apoptosis in cancer cells, which could be linked to their DNA intercalation ability.

Central Nervous System (CNS) Activity

The structural features of imidazopyridines also make them promising candidates for the development of agents targeting the central nervous system.

The discovery of the bioactivity of imidazopyridines as positive allosteric modulators of the GABA-A receptor has been a significant milestone. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects. A series of 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamides were designed as non-benzodiazepine anxiolytics. A number of these compounds demonstrated submicromolar potency in benzodiazepine (B76468) binding assays. One particular compound from this series was characterized as a full benzodiazepine agonist based on its GABA shift ratio.

Building on their interaction with the GABA-A receptor, imidazo[4,5-b]pyridine analogs have been investigated for their potential anxiolytic (anti-anxiety) and hypnotic (sleep-inducing) properties . The aforementioned 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide series yielded a compound that was identified as a selective anxiolytic/hypnotic agent. This compound was effective in animal models of anxiety and demonstrated a lower side-effect profile compared to diazepam, a commonly used benzodiazepine. This suggests that the imidazo[4,5-b]pyridine scaffold could be a promising starting point for the development of novel CNS-active drugs with improved safety profiles.

Anti-Inflammatory and Immunomodulatory Research

Imidazopyridine derivatives have demonstrated potential as anti-inflammatory agents. Inflammation is a complex biological response implicated in a wide range of diseases.

One study investigated an imidazo[4,5-b]pyridine derivative for its anti-inflammatory effects in the context of retinal ischemia. The compound was found to diminish the tert-butyl hydroperoxide-induced inflammatory response in human retinal pigment epithelial cells. This suggests a potential therapeutic application for this class of compounds in treating inflammatory conditions of the eye.

Research on the related imidazo[1,2-a]pyridine scaffold has provided insights into the potential mechanisms of anti-inflammatory action. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of the inflammatory response. A novel synthetic imidazo[1,2-a]pyridine derivative was also shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. While this research is on a different isomer, it points to the broader potential of the imidazopyridine core in modulating inflammatory pathways.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Peptide Deformylase)

The diverse biological activities of imidazopyridines extend to the inhibition of various enzymes beyond kinases.

In the context of Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy, derivatives of the related imidazo[1,2-a]pyridine scaffold have been designed and evaluated as AChE inhibitors. Several synthesized compounds exhibited good potency in enzyme inhibitory assays, suggesting that the imidazopyridine core can be a valuable template for the development of new treatments for neurodegenerative diseases.

No specific research findings on the inhibition of peptide deformylase by this compound or its direct analogs were identified in the reviewed literature.

Enzyme Inhibition by Imidazopyridine Analogs
Enzyme TargetCompound/Analog ClassKey FindingsReference
Acetylcholinesterase (AChE)Imidazo[1,2-a]pyridine derivativesExhibited good potency in in vitro enzyme inhibitory assays.
Peptide DeformylaseThis compound and analogsNo specific studies on inhibition were found in the searched literature.N/A

Research on Kv7 Channel Activation

While direct research specifically investigating the Kv7 channel activation of this compound is not extensively documented in publicly available literature, the broader class of imidazo[4,5-b]pyridine derivatives has been a subject of interest in this area. The voltage-gated potassium channels of the Kv7 family (Kv7.1-Kv7.5), which are encoded by the KCNQ genes, play a critical role in regulating neuronal excitability. Their activation can lead to hyperpolarization of the cell membrane, which raises the threshold for action potential firing. This mechanism is a key target for the development of anticonvulsant and analgesic drugs.

A patent for "Imidazo(4,5-b) pyridin-2-yl amides as kv7 channel activators" discloses a series of compounds based on the imidazo[4,5-b]pyridine scaffold. google.com These compounds are described as potent and potentially selective activators of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels. google.com The patent highlights that these derivatives may be particularly effective on the Kv7.2/7.3 heteromultimer, which is predominantly expressed in neurons and is a crucial contributor to the M-current, a key regulator of neuronal excitability. google.comnih.gov The general structure outlined in the patent suggests that modifications at the 2-amino position of the imidazo[4,5-b]pyridine core are being explored to modulate Kv7 channel activity. Although this compound is not specifically named as an example, this line of research indicates the potential for this chemical class to interact with Kv7 channels.

The therapeutic interest in Kv7 modulators stems from their ability to produce significant electrophysiological effects in a tissue-specific manner. nih.gov Compounds that activate these channels are being investigated for their potential in treating disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. google.com

Table 1: Investigated Analogs and their Potential Kv7 Channel Activity

Compound Class Target Channels Potential Therapeutic Application
Imidazo[4,5-b]pyridin-2-yl amides Kv7.2, Kv7.3, Kv7.4, Kv7.5 (particularly Kv7.2/7.3 heteromultimer) Seizures, pain, and other disorders related to neurotransmitter release

Nucleic Acid (DNA and RNA) Binding Studies

The interaction of imidazo[4,5-b]pyridine derivatives with nucleic acids has been a significant area of research, largely due to their structural similarity to naturally occurring purines. irb.hrnih.gov This structural analogy suggests that these compounds could interfere with DNA and RNA processes, making them candidates for anticancer agents.

The absence of significant shifts in the UV and fluorescence spectra of PhIP when titrated with DNA. nih.gov

NMR spectroscopy indicated a fast exchange between PhIP and DNA, with a slight preference for adenine-thymine (A-T) rich sequences. nih.gov

Structural calculations suggested that intercalation of PhIP and its metabolites into the DNA helix is unlikely. nih.gov

Furthermore, research on amidino-substituted tetracyclic imidazo[4,5-b]pyridine derivatives has shown that those bearing a 2-imidazolinyl moiety exert their biological effects by intercalating into double-stranded DNA (dsDNA). mdpi.com This indicates that the mode of interaction with DNA can vary significantly based on the substitutions on the imidazo[4,5-b]pyridine core.

Table 2: Summary of Nucleic Acid Binding Studies for Imidazo[4,5-b]pyridine Analogs

Compound/Analog Method of Interaction with DNA Key Findings
Tetracyclic imidazo[4,5-b]pyridine derivatives Influenced by amino side chains and ligand charge Moderate to high binding affinities to both DNA and RNA (logKs = 5-7). irb.hrnih.gov
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) Non-covalent groove binding Fast exchange with DNA, slight preference for A-T sequences; intercalation is unlikely. nih.gov
Amidino-substituted tetracyclic imidazo[4,5-b]pyridines with a 2-imidazolinyl moiety Intercalation into dsDNA This mode of interaction is linked to their biological activity. mdpi.com

Applications of 1 Methyl 1h Imidazo 4,5 B Pyridin 2 Amine Scaffolds in Advanced Materials and Chemical Sensing

Luminescent Probes and Fluorophores for Imaging and Microscopy

The imidazo[4,5-b]pyridine core is an attractive fluorophore for the development of luminescent probes due to its inherent fluorescence and the tunability of its photophysical properties through chemical modification. nih.govnih.gov Derivatives of the imidazopyridine family have been successfully employed as imaging tools in various biological contexts. nih.gov The fluorescence of these compounds often arises from mechanisms such as excited-state intramolecular proton transfer (ESIPT), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). nih.gov These mechanisms can be engineered to create probes that respond to specific environmental changes, such as pH or the presence of metal ions.

The 2-amino substitution on the 1-methyl-1H-imidazo[4,5-b]pyridine scaffold is expected to enhance its fluorescence quantum yield. Studies on similar aminopyridine derivatives have shown that the amino group can significantly influence the photophysical properties, often leading to brighter emissions. mdpi.com For instance, the substitution of a proton with an amino group in imidazo[1,2-a]pyridines has been observed to increase fluorescence intensity. nih.gov

The application of imidazopyridine derivatives in cellular imaging has been demonstrated, where their ability to permeate cell membranes and emit light in the visible region allows for the visualization of cellular structures and processes. nih.gov The design of probes based on the 1-methyl-1H-imidazo[4,5-b]pyridin-2-amine scaffold can be tailored for specific targeting within cells by attaching appropriate functional groups.

Table 1: Photophysical Properties of Related Imidazopyridine-Based Fluorophores

Compound/ScaffoldExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Application
Fused Imidazo[1,2-a]pyridine (B132010)~350~450-Fe³⁺/Hg²⁺ detection nih.govrsc.org
2-Aryl Imidazo[1,2-a]azines-Blue-Purple-General Fluorophore nih.gov
2-Phenyl Imidazo[1,2-a]pyridines~250-360Blue-Violet0.22-0.61General Fluorophore ijrpr.com

Ligands for Transition Metal Complexes in Catalysis and Material Science

The imidazo[4,5-b]pyridine scaffold, with its multiple nitrogen atoms, is an excellent ligand for coordinating with transition metals. nih.gov The formation of stable complexes with metals such as ruthenium, palladium, and platinum opens up a wide range of applications in catalysis and material science. rsc.orgrsc.org The this compound compound can act as a bidentate ligand, coordinating through the pyridine (B92270) nitrogen and one of the imidazole (B134444) nitrogens.

Ruthenium complexes bearing NNN-tridentate ligands incorporating pyridine and imidazole moieties have been synthesized and shown to be active catalysts in hydrogenation reactions. rsc.org The electronic properties of the imidazopyridine ligand can be tuned by substituents, which in turn influences the catalytic activity of the metal center. The electron-donating nature of the 2-amino group in the target scaffold could enhance the electron density at the metal center, potentially improving its catalytic performance.

In material science, transition metal complexes of imidazopyridines are explored for their photophysical and electrochemical properties. These complexes can exhibit room-temperature phosphorescence, making them suitable for applications in light-emitting devices and sensors. nih.gov The ability to form stable complexes with a variety of transition metals allows for the creation of materials with a wide range of colors and electronic properties.

Table 2: Examples of Transition Metal Complexes with Imidazopyridine-type Ligands

MetalLigand TypeApplication
Ruthenium(II)NNN-tridentate (pyridine-triazole)Hydrogenation of ketones and aldehydes rsc.org
Palladium(II)N,N-bidentate (pyridyl-imidazo[1,5-a]pyridine)Synthesis and structural studies rsc.org
Platinum(II)N,N-bidentate (pyridyl-imidazo[1,5-a]pyridine)Synthesis and structural studies rsc.org
Ruthenium(II)NNN-tridentate (bipyridine-hydroxypyridine)Transfer hydrogenation of ketones nih.gov

Development of Optoelectronic Devices (OLEDs)

The development of efficient and stable organic light-emitting diodes (OLEDs) relies on the design of novel organic materials with excellent photoluminescent and charge-transporting properties. The imidazo[4,5-b]pyridine scaffold is a promising candidate for use in OLEDs due to its high thermal stability and tunable electronic properties. nih.gov While direct studies on this compound in OLEDs are not prevalent, research on analogous structures provides strong evidence for its potential.

For instance, iridium(III) complexes bearing imidazo[4,5-b]pyrazin-2-ylidene chelates have been successfully used as blue and green phosphorescent emitters in solution-processed OLEDs. nih.gov These complexes exhibit high photoluminescent quantum yields, a crucial parameter for efficient light emission. The imidazo[4,5-b]pyridine scaffold can be incorporated into either the emissive layer as a host or a dopant, or in the charge-transporting layers of an OLED.

The electron-rich nature of the this compound scaffold suggests its potential as a hole-transporting material. By functionalizing the core structure, it is possible to tune the HOMO and LUMO energy levels to facilitate efficient charge injection and transport within the OLED device. Pyridine-based materials have been investigated as electron-transporting materials in organic solar cells, indicating the versatility of this heterocyclic core in optoelectronic applications. researchgate.net

Sensor Technologies (e.g., On-Off Type Sensors, pH Probes)

The responsiveness of the imidazo[4,5-b]pyridine scaffold to its chemical environment makes it an excellent platform for the development of chemical sensors. nih.gov "On-off" type fluorescent sensors, where the fluorescence is either quenched or enhanced upon binding to a specific analyte, have been designed using imidazopyridine derivatives.

A notable example is a fused imidazo[1,2-a]pyridine-based fluorescent probe that exhibits a "turn-on" response to Fe³⁺ ions and a "turn-off" response to Hg²⁺ ions in aqueous media. nih.govrsc.org This selectivity is achieved through specific interactions between the metal ions and the nitrogen atoms of the imidazopyridine core, leading to changes in the photophysical properties of the fluorophore. nih.gov The this compound scaffold, with its available coordination sites, is a promising candidate for the development of similar selective ion sensors.

Furthermore, imidazo[4,5-b]pyridine derivatives have been investigated as potential pH probes. The protonation and deprotonation of the nitrogen atoms in the heterocyclic ring can significantly alter the electronic structure and, consequently, the absorption and emission spectra of the molecule. irb.hr This change in optical properties with varying pH can be harnessed to create sensitive and reversible pH sensors. For instance, imidazo[1,5-a]pyridine-benzimidazole conjugated fluorophores have demonstrated on-off-on fluorescence behavior in response to changes in pH. rsc.org

Table 3: Sensing Applications of Imidazopyridine Derivatives

Sensor TypeTarget AnalyteSensing MechanismScaffold
"On-Off" FluorescentFe³⁺ (turn-on), Hg²⁺ (turn-off)Chelation Enhanced Fluorescence/QuenchingFused Imidazo[1,2-a]pyridine nih.govrsc.org
pH ProbeH⁺Protonation/Deprotonation of Nitrogen AtomsImidazo[4,5-b]pyridine-iminocoumarin irb.hr
pH ProbeH⁺On-Off-On FluorescenceImidazo[1,5-a]pyridine-benzilimidazole rsc.org

Research in Energy Conversion Systems

In the field of energy conversion, particularly in organic solar cells (OSCs) and perovskite solar cells (PSCs), there is a continuous search for novel materials that can efficiently absorb light and transport charge. The electronic properties of the this compound scaffold make it a candidate for investigation in these technologies.

In dye-sensitized solar cells (DSSCs), organic dyes are used to absorb sunlight and inject electrons into a semiconductor. The imidazopyridine core, with its extended π-system and ability to be functionalized with donor and acceptor groups, could be incorporated into the design of new sensitizer (B1316253) dyes. Pyridine-based electron-transporting materials have been studied for their role in improving the efficiency of organic solar cells. researchgate.net

In perovskite solar cells, hole-transporting materials (HTMs) play a crucial role in extracting holes from the perovskite layer and transporting them to the electrode. The electron-rich nature of the this compound scaffold suggests its potential as a core for new HTMs. The development of novel HTMs is a key area of research to improve the efficiency and stability of PSCs. While direct application of this specific compound is not yet widely reported, the fundamental properties of the imidazo[4,5-b]pyridine core align with the requirements for materials in energy conversion systems.

Future Research Directions and Translational Potential for 1 Methyl 1h Imidazo 4,5 B Pyridin 2 Amine

Exploration of Novel Derivatives with Enhanced Efficacy and Selectivity

A primary focus of future research will be the rational design and synthesis of novel derivatives of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine. The goal is to systematically modify its structure to enhance therapeutic efficacy and selectivity for specific biological targets. Studies on related imidazo[4,5-b]pyridine compounds have demonstrated that strategic chemical modifications can dramatically influence biological activity. irb.hr For instance, the introduction of various amino side chains, amidino groups, or different aryl substituents has led to derivatives with potent antiproliferative and fungicidal activities. irb.hrresearchgate.netresearchgate.net

Future synthetic strategies will likely involve:

Substitution at the Pyridine (B92270) and Imidazole (B134444) Rings: Exploring modifications on both the pyridine and imidazole portions of the molecule. Alkylation at different nitrogen positions has been shown to produce distinct regioisomers, which can impact biological function. mdpi.commdpi.com

Introduction of Diverse Functional Groups: Incorporating a variety of functional groups to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. This can improve pharmacokinetic profiles and target engagement.

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of analog libraries to build comprehensive SAR models. These models are crucial for identifying the key structural features responsible for the desired biological effects and for guiding the design of more potent and selective compounds. researchgate.net

Table 1: Examples of Bioactive Imidazo[4,5-b]pyridine Derivatives and Key Structural Modifications

Compound Class Structural Modification Resulting Biological Activity Reference
Tetracyclic Imidazo[4,5-b]pyridines Addition of amino side chains Potent antiproliferative effects against HCT116 and MCF-7 cancer cells irb.hr
Amidino-Substituted Imidazo[4,5-b]pyridines Incorporation of unsubstituted or cyclic amidino groups Selective and strong antiproliferative activity against colon carcinoma researchgate.netmdpi.com
2-Aryl-Imidazo[4,5-b]pyridines Substitution with a 2-(trifluoromethyl)phenyl group Potent fungicidal activity against Puccinia polysora researchgate.net

Advanced Mechanistic Elucidation of Biological Targets

While the imidazo[4,5-b]pyridine scaffold is known to interact with multiple targets, a critical future direction for this compound is the precise identification and validation of its molecular targets. The broad bioactivity of this chemical family suggests interactions with fundamental cellular machinery. Derivatives have been shown to act as inhibitors of crucial enzymes like Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are implicated in cancer. acs.orgacs.orgbohrium.com Others are suggested to function as DNA/RNA intercalators or modulators of GABAA receptors. irb.hrnih.gov

Future mechanistic studies should employ a combination of advanced techniques:

Target Identification and Validation: Utilizing methods such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins that this compound and its derivatives bind to.

Biochemical and Cellular Assays: Conducting detailed enzymatic and cell-based assays to quantify the effect of these compounds on target activity and downstream signaling pathways. For example, assessing the inhibition of histone H3 phosphorylation can serve as a biomarker for Aurora B kinase inhibition in cells. acs.org

Structural Biology: Using X-ray crystallography and other structural techniques to determine the co-crystal structure of active derivatives bound to their protein targets. This provides invaluable insight into the specific molecular interactions driving inhibition and selectivity, as demonstrated with an imidazo[4,5-b]pyridine inhibitor of Aurora-A. acs.org

Development of Preclinical Candidates for Therapeutic Applications

Translating a promising compound into a clinical candidate requires rigorous preclinical evaluation. Research on other imidazo[4,5-b]pyridine-based kinase inhibitors has highlighted a clear path for development, focusing on optimizing the drug-like properties of the lead compound. acs.orgacs.org Key challenges often include improving metabolic stability, increasing oral bioavailability, and minimizing off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. acs.org

The preclinical development of novel this compound derivatives will involve:

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs. Studies on related compounds have shown that modifications, such as altering the position of an N-methylpiperazine group, can significantly improve stability in human liver microsomes and reduce hERG affinity. acs.org

In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease, such as human tumor xenograft models for anticancer applications. bohrium.com Such studies are essential to demonstrate that the compound can inhibit tumor growth at well-tolerated doses. acs.org

Formulation Development: For compounds with challenging properties like poor solubility, developing advanced formulations, such as nanosuspensions, can be crucial to enable sufficient exposure for preclinical and clinical studies. sci-hub.st

Table 2: Preclinical Development Progression of an Imidazo[4,5-b]pyridine-Based Kinase Inhibitor

Development Stage Key Finding/Action Outcome Reference
Lead Identification Identified potent Aurora kinase inhibitor Starting point for optimization acs.org
SAR Optimization Modified substituents to reduce hERG inhibition and improve metabolic stability Identified compound 20f with improved stability and reduced hERG affinity acs.org
Efficacy Testing Evaluated lead candidate (27e) in a human AML tumor xenograft model (MV4-11) Strong inhibition of tumor growth following oral administration bohrium.com

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis and testing is a powerful strategy to accelerate the drug discovery process. wiley.com For the this compound scaffold, computational methods can provide deep insights into its chemical properties and interactions with biological systems, guiding a more rational approach to drug design. mdpi.com

Future research should leverage a synergistic workflow:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and potential tautomeric forms of the molecule, which are critical for its biochemical interactions. uctm.edumdpi.com

Molecular Docking and Dynamics: Simulating the binding of designed derivatives to the active sites of known targets (e.g., kinase domains) to predict binding affinity and orientation. nih.govnih.gov This helps prioritize which compounds to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to correlate the structural features of a series of analogs with their biological activity. mdpi.com These models can then be used to predict the potency of novel, unsynthesized compounds.

This integrated approach allows researchers to generate and test hypotheses in silico before committing resources to chemical synthesis, streamlining the path to optimized molecules. mdpi.com

Emerging Applications in Interdisciplinary Fields

The chemical versatility of the imidazo[4,5-b]pyridine core suggests that derivatives of this compound could find applications beyond human therapeutics. The diverse biological activities reported for this class of compounds open up potential uses in various interdisciplinary fields.

Potential emerging applications include:

Agrochemicals: Some novel imidazo[4,5-b]pyridine derivatives have shown potent fungicidal activity, comparable to commercial fungicides like tebuconazole. researchgate.net This suggests a potential application in crop protection.

Antimicrobial Agents: The scaffold has been investigated for activity against various pathogens, including bacteria and viruses, making it a candidate for developing new anti-infective agents. researchgate.netmdpi.com

Materials Science: Computational simulations have suggested that certain imidazo[4,5-b]pyridine derivatives have a strong tendency to adsorb onto metal surfaces, indicating potential as effective corrosion inhibitors. uctm.edu

Exploring these avenues could lead to the development of novel products in diverse technological and scientific sectors, leveraging the unique chemical properties of this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the primary structural characteristics and nomenclature conventions for 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine?

  • Methodological Answer : The compound is a heterocyclic aromatic amine with an imidazo[4,5-b]pyridine core. Its IUPAC name is 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, reflecting the methyl group at position 1, the amine at position 2, and a phenyl substituent at position 6 (if present). Structural confirmation relies on techniques like NMR, mass spectrometry, and X-ray crystallography. For example, analogs such as ARQ 092 (an AKT inhibitor) were validated using X-ray diffraction to confirm binding modes .

Q. How can researchers synthesize this compound derivatives with high purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyridines with nitriles or amines under acidic conditions. For instance, 5-chloro-3H-imidazo[4,5-b]pyridin-2-amine derivatives are synthesized via palladium-catalyzed cross-coupling reactions, followed by HPLC purification to achieve >95% purity . Critical parameters include temperature control (80–120°C), solvent selection (e.g., DMF or ethanol), and post-synthetic purification using column chromatography or recrystallization.

Q. What are the standard protocols for assessing the mutagenic potential of this compound?

  • Methodological Answer : Mutagenicity is evaluated using Ames tests (e.g., Salmonella typhimurium TA98 strain) with metabolic activation (S9 fraction). For example, 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP) showed mutagenic activity at 50 µg/plate, indicating its role as a food-borne carcinogen . Researchers must include positive controls (e.g., 2-aminoanthracene) and validate results with dose-response curves.

Advanced Research Questions

Q. How does this compound interact with cellular kinases like AKT or p38 MAPK?

  • Methodological Answer : The compound’s derivatives (e.g., ARQ 092, LY 2228820) inhibit kinases via allosteric binding. For AKT inhibition, ARQ 092 binds to the pleckstrin homology domain, disrupting membrane localization. Computational docking (e.g., Schrödinger Suite) and surface plasmon resonance (SPR) are used to map binding affinities (IC₅₀ values <100 nM). Co-crystallization studies with AKT1 (PDB: 5KCV) confirm binding interactions .

Q. What strategies resolve contradictions in reported mutagenicity data across different experimental models?

  • Methodological Answer : Discrepancies arise from metabolic activation variability (e.g., liver S9 fractions from different species). To address this:

  • Use humanized rodent models to simulate human metabolism.
  • Employ LC-MS/MS to quantify DNA adducts (e.g., PhIP-DNA adducts in colon tissue).
  • Cross-validate with in silico tools like Derek Nexus for mechanistic consistency .

Q. How can DFT studies optimize the electronic properties of imidazo[4,5-b]pyridine derivatives for targeted drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electron density distribution, HOMO-LUMO gaps, and charge-transfer properties. For example, modifying the phenyl substituent at position 6 reduces the HOMO-LUMO gap (from 5.2 eV to 4.6 eV), enhancing electrophilic reactivity and kinase binding .

Q. What are the challenges in formulating extended-release formulations of imidazo[4,5-b]pyridine-based kinase inhibitors?

  • Methodological Answer : Poor aqueous solubility (e.g., ARQ 092 logP = 3.5) necessitates microcrystalline suspension techniques. Strategies include:

  • Encapsulation in PLGA microspheres for sustained release (tested via USP dissolution apparatus).
  • Co-formulation with solubilizers (e.g., hydroxypropyl-β-cyclodextrin) to enhance bioavailability .

Safety and Handling Considerations

Q. What decomposition products are formed during thermal degradation, and how are they mitigated?

  • Methodological Answer : Pyrolysis above 300°C generates toxic NOx and aromatic amines. Mitigation involves:

  • Storing compounds under inert gas (N₂ or Ar).
  • Using scrubbers in synthesis reactors to capture volatile byproducts .

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